3-Dehydrolithocholylglycine

描述

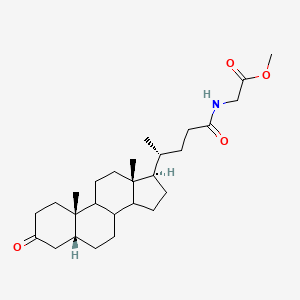

Structure

3D Structure

属性

CAS 编号 |

84573-10-4 |

|---|---|

分子式 |

C27H43NO4 |

分子量 |

445.6 g/mol |

IUPAC 名称 |

methyl 2-[[(4R)-4-[(5R,10S,13R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C27H43NO4/c1-17(5-10-24(30)28-16-25(31)32-4)21-8-9-22-20-7-6-18-15-19(29)11-13-26(18,2)23(20)12-14-27(21,22)3/h17-18,20-23H,5-16H2,1-4H3,(H,28,30)/t17-,18-,20?,21-,22?,23?,26+,27-/m1/s1 |

InChI 键 |

SFARYJOHXPGZSY-PKQKRZTHSA-N |

SMILES |

CC(CCC(=O)NCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

手性 SMILES |

C[C@H](CCC(=O)NCC(=O)OC)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

规范 SMILES |

CC(CCC(=O)NCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

同义词 |

3-dehydrolithocholylglycine |

产品来源 |

United States |

Synthesis and Derivatization Strategies for Research Applications

Laboratory Synthesis of 3-Dehydrolithocholylglycine for Research Purposes

The conjugation of glycine (B1666218) to a bile acid occurs at the terminal carboxylic acid of the C-24 side chain. mdpi.comresearchgate.net This process, forming an amide bond, is analogous to the biological conjugation that happens in the liver. wikipedia.orgnih.gov In the laboratory, this is a standard peptide coupling reaction.

For the conjugation to be regiospecific to the C-24 position, the carboxylic acid is typically activated first. Common methods for this activation include conversion to an acyl chloride, a mixed anhydride, or, more frequently, the use of carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester. This activated intermediate then readily reacts with the amino group of glycine (or a protected form like glycine methyl ester) to form the stable amide linkage of this compound.

The general reaction is as follows: 3-Dehydrolithocholic acid + Glycine → this compound + H₂O

| Reaction Step | Reagents and Conditions | Purpose |

| Activation of Carboxylic Acid | EDC/NHS or DCC in an aprotic solvent (e.g., DMF, CH₂Cl₂) | To form a reactive ester intermediate that is susceptible to nucleophilic attack by the amine. |

| Amide Bond Formation | Addition of Glycine (or its ester) and a non-nucleophilic base (e.g., triethylamine, DIEA) | The amino group of glycine attacks the activated carboxyl group to form the amide bond. The base neutralizes any acid formed. |

| Deprotection (if necessary) | Mild hydrolysis (e.g., LiOH) if a glycine ester was used | To remove the ester protecting group and yield the final carboxylic acid of the glycine moiety. |

The "3-dehydro" feature of the molecule refers to a ketone group at the C-3 position of the steroid's A-ring. This is synthesized from the corresponding 3α-hydroxyl group of the parent bile acid, lithocholic acid. wikipedia.org The metabolite, 3-dehydrolithocholic acid (also known as 3-oxolithocholic acid), is formed via oxidation. caymanchem.combertin-bioreagent.com

In the laboratory, this transformation is achieved using a variety of oxidizing agents. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. Common and effective methods include oxidation with chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or, for milder conditions, Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane. These methods efficiently convert the secondary alcohol at C-3 into a ketone.

| Oxidation Method | Key Reagents | Typical Conditions | Notes |

| Chromium-Based Oxidation | Pyridinium chlorochromate (PCC) or Jones Reagent (CrO₃/H₂SO₄) | PCC in dichloromethane (B109758) (CH₂Cl₂). Jones reagent in acetone. | Jones oxidation is very strong and may not be suitable if other sensitive groups are present. |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (Et₃N) | Cryogenic temperatures (-78 °C) followed by warming to room temperature. | A mild and widely used method that avoids heavy metals. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature in a chlorinated solvent like CH₂Cl₂. | A mild and convenient method with a simple workup. |

Synthesis of Conjugates for Immunological Research

For immunological applications, such as the development of an enzyme-linked immunosorbent assay (ELISA), this compound acts as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.

The preparation of protein conjugates involves covalently linking the this compound hapten to a carrier protein. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are commonly used carrier proteins due to their stability, solubility, and abundance of reactive amino acid residues (primarily lysine) for conjugation. A specific example found in the literature is the preparation of a this compound 3-(O-carboxymethyl) oxime-bovine serum albumin conjugate. nih.gov

A linker or spacer arm is often used to connect the hapten to the carrier protein. This is done to improve the hapten's exposure and accessibility to the immune system, thereby enhancing the antibody response. The choice of linker chemistry is critical and depends on the functional groups available on the hapten.

For this compound, the ketone group at the C-3 position is an ideal site for introducing a linker. A well-established method is the formation of an oxime. Specifically, an O-carboxymethyloxime bridge can be created by reacting the 3-keto group with (aminooxy)acetic acid. nih.gov This reaction introduces a new terminal carboxylic acid group at the end of the linker. This newly installed carboxyl group can then be coupled to the free amino groups of lysine (B10760008) residues on the surface of BSA or HSA using standard carbodiimide chemistry (e.g., EDC/NHS), as described previously.

| Step | Reaction | Key Reagents | Purpose |

| 1. Linker Introduction | Oximation of the 3-keto group | (Aminooxy)acetic acid hemihydrochloride, in a buffered solution (e.g., sodium acetate) | To introduce a spacer arm with a terminal carboxyl group for protein conjugation. |

| 2. Protein Conjugation | Amide bond formation | EDC/NHS, BSA or HSA | To covalently link the hapten-linker construct to the carrier protein via its lysine residues. |

The success of an immunoassay often depends on the quality of the hapten-protein conjugate, particularly the hapten density (the number of hapten molecules per protein molecule). Therefore, optimizing the conjugation ratio and reaction conditions is a critical step. nih.gov

Key Optimization Parameters:

Hapten-to-Protein Molar Ratio: Varying the initial molar ratio of the activated hapten to the carrier protein is the primary method for controlling hapten density. nih.gov Ratios can be varied systematically to produce conjugates with low, medium, and high hapten densities.

Reaction Conditions: Factors such as pH, temperature, and reaction time can influence the efficiency of the conjugation reaction. The pH of the buffer, for instance, affects the reactivity of the lysine amino groups on the protein.

Characterization of Conjugates: After synthesis, it is crucial to characterize the conjugate to determine the hapten density. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can provide a precise measurement of the number of haptens attached per protein molecule. nih.gov UV-Vis spectroscopy or colorimetric assays can also be used for estimation.

Studies have shown that an optimal hapten density exists for eliciting the best antibody response and for use as a coating antigen in ELISAs. For example, in the development of other hapten-based vaccines, conjugates with 3-5 haptens per BSA molecule showed the highest antibody binding. nih.gov This highlights the importance of synthesizing and testing a range of conjugates to find the optimal one for a specific application. nih.govnih.gov

Preparation of this compound-Protein Conjugates (e.g., BSA, HSA)

Chemoenzymatic Synthetic Approaches for Dehydro-Bile Acid Derivatives

The synthesis of dehydro-bile acid derivatives, such as this compound, is pivotal for various research applications, including the investigation of metabolic pathways and the development of novel therapeutic agents. Chemoenzymatic approaches, which synergistically combine chemical and enzymatic methodologies, offer significant advantages over purely chemical syntheses. These methods are lauded for their high regio- and stereoselectivity, which minimizes the need for cumbersome protection and deprotection steps, leading to more efficient and environmentally benign processes. scilit.combeilstein-journals.org

The core of chemoenzymatic synthesis for dehydro-bile acids lies in the use of hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the reversible oxidation of specific hydroxyl groups on the steroid nucleus to keto groups. nih.govtandfonline.com For the synthesis of this compound, the key transformation is the selective oxidation of the 3α-hydroxyl group of lithocholylglycine. This is typically accomplished using a 3α-hydroxysteroid dehydrogenase (3α-HSDH). nih.govnih.gov

The substrate specificity of HSDHs is a critical factor. Studies have shown that these enzymes can act on both unconjugated and conjugated bile acids, including their glycine and taurine (B1682933) derivatives. nih.govnih.govnih.gov The rate of reaction and substrate affinity can, however, vary depending on the specific enzyme source and the nature of the conjugation. nih.gov For instance, some 3α-HSDHs have been shown to effectively catalyze the oxidation of glycine-conjugated bile acids. nih.gov

The general chemoenzymatic approach to synthesize this compound would involve the incubation of lithocholylglycine with a selected 3α-HSDH in a suitable buffer system. The reaction mixture would also contain a catalytic amount of NAD⁺, an alcohol dehydrogenase, and a co-substrate like methyl acetoacetate (B1235776) for cofactor regeneration. google.comepo.orggoogle.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). epo.orgnih.gov Upon completion, the desired this compound product is purified from the reaction mixture.

The table below outlines a representative chemoenzymatic synthesis setup for the production of a 3-dehydro bile acid derivative, based on established methodologies for the regioselective oxidation of bile acids.

Table 1: Representative Chemoenzymatic Synthesis of a 3-Dehydro Bile Acid Derivative

| Parameter | Description | Reference |

|---|---|---|

| Substrate | Lithocholylglycine | nih.gov |

| Primary Enzyme | 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) | nih.govnih.gov |

| Cofactor | NAD⁺ (catalytic amount) | google.comgoogle.com |

| Cofactor Regeneration System | Alcohol Dehydrogenase (ADH) | google.comepo.org |

| Regeneration Co-substrate | Methyl acetoacetate | google.comepo.orggoogle.com |

| Reaction Buffer | Potassium phosphate (B84403) buffer | epo.org |

| pH | ~8.0-9.0 for oxidation | epo.orgresearchgate.net |

| Temperature | 25-37 °C | researchgate.net |

| Reaction Monitoring | TLC, HPLC | epo.orgnih.gov |

| Product | This compound | N/A |

| Conversion Yield | Potentially ≥99% with efficient cofactor regeneration | google.com |

This chemoenzymatic strategy represents a powerful and selective method for accessing dehydro-bile acid derivatives like this compound, which are valuable tools in biomedical research. The high efficiency and selectivity of enzymatic catalysis streamline the synthetic process, providing a clear advantage over traditional chemical methods. beilstein-journals.org

Metabolic Pathways and Enzymatic Transformations in Model Systems

Microbial Transformations of Lithocholic Acid and Related Dehydro-Derivatives in in vitro Models

The gut microbiota plays a crucial role in the biotransformation of primary bile acids into a diverse array of secondary and modified bile acids. These transformations significantly alter the physicochemical and biological properties of the bile acid pool.

Role of Specific Bacterial Enzymes (e.g., Hydroxysteroid Dehydrogenases)

A key class of enzymes involved in these microbial transformations is the hydroxysteroid dehydrogenases (HSDHs). nih.gov These enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus of bile acids. nih.govresearchgate.net The activity of HSDHs is dependent on the coenzymes NAD(P)+/NAD(P)H. researchgate.net

Specific HSDHs, such as 3α-HSDH and 3β-HSDH, are responsible for the interconversion of hydroxyl and keto groups at the C-3 position of the bile acid steroid nucleus. nih.gov For instance, 3α-HSDH can oxidize a 3α-hydroxyl group to a 3-keto group, and conversely, reduce a 3-keto group back to a 3α-hydroxyl group. nih.gov Several gut bacteria, including species from the genera Clostridium, Peptostreptococcus, and Eggerthella, have been shown to possess 3α-HSDH activity. nih.govfrontiersin.org Similarly, 3β-HSDHs, found in bacteria like Clostridium and Ruminococcus, catalyze the conversion between 3-keto and 3β-hydroxy bile acids. nih.gov

The formation of 3-dehydro derivatives, such as 3-dehydrolithocholic acid, is a direct result of the oxidative activity of these bacterial HSDHs on primary and secondary bile acids like lithocholic acid. researchgate.netresearchgate.net

Conversion Pathways and Intermediate Identification

The microbial transformation of lithocholic acid can lead to the formation of 3-dehydrolithocholic acid, which can then be further conjugated with glycine (B1666218) to form 3-dehydrolithocholylglycine. The initial step involves the deconjugation of primary conjugated bile acids by bile salt hydrolases (BSH) produced by gut bacteria. mdpi.comfrontiersin.org Subsequently, the primary bile acid chenodeoxycholic acid undergoes 7α-dehydroxylation to form lithocholic acid (LCA). researchgate.netmdpi.com

Once LCA is formed, it can be acted upon by bacterial 3α-HSDH, which oxidizes the 3α-hydroxyl group to a 3-keto group, yielding 3-dehydrolithocholic acid (also referred to as 3-oxo-LCA). researchgate.netnih.gov This 3-keto intermediate can then be a substrate for further microbial modifications, including reconjugation with amino acids like glycine, although this is a less commonly described pathway compared to the initial deconjugation. researchgate.net The presence of 3-dehydrolithocholic acid as an intermediate is a critical node in the metabolic network, as it can be further reduced to form either the original LCA (with a 3α-hydroxyl group) or its epimer, iso-lithocholic acid (with a 3β-hydroxyl group), by the action of 3α-HSDH and 3β-HSDH, respectively. researchgate.net

Table 1: Key Microbial Enzymes and their Role in Lithocholic Acid Transformation

| Enzyme | Bacterial Source (Examples) | Reaction Catalyzed | Product(s) |

| Bile Salt Hydrolase (BSH) | Various gut bacteria | Deconjugation of glycine/taurine (B1682933) from primary bile acids | Free primary bile acids |

| 7α-dehydroxylase | Clostridium species | Removal of the 7α-hydroxyl group from chenodeoxycholic acid | Lithocholic acid (LCA) |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSDH) | Clostridium, Peptostreptococcus, Eggerthella | Oxidation of the 3α-hydroxyl group of LCA | 3-Dehydrolithocholic acid |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSDH) | Clostridium, Ruminococcus | Reduction of the 3-keto group of 3-dehydrolithocholic acid | iso-Lithocholic acid |

Mammalian Metabolism of this compound in Animal Models (Mechanistic Studies)

Following their formation in the gut, modified bile acids like this compound can be absorbed and enter the host's circulation, where they undergo further metabolism, primarily in the liver.

Role of Enterohepatic Circulation in Modified Bile Acid Dynamics

The enterohepatic circulation is a highly efficient process that recycles the majority of bile acids secreted into the intestine. nih.govmetwarebio.com Over 95% of bile acids are reabsorbed, primarily in the terminal ileum, and returned to the liver via the portal vein. nih.govmetwarebio.com This process involves specific transporters in both the intestine and the liver. researchgate.net

Enzymatic Reduction and Oxidation Reactions of the 3-Dehydro Group

Within mammalian tissues, particularly the liver, the 3-keto group of bile acids like 3-dehydrolithocholic acid (the deconjugated form of this compound) is subject to enzymatic reduction. Mammalian cells also possess hydroxysteroid dehydrogenases that can catalyze the interconversion of keto and hydroxyl groups. oup.com

Studies with rat liver extracts have demonstrated the presence of enzyme systems that can reduce 3-keto bile acids to their corresponding 3α- and 3β-hydroxy forms. oup.com These reactions are crucial for detoxifying and modifying the biological activity of these compounds. The reduction of the 3-keto group can lead to the reformation of lithocholylglycine or the formation of its stereoisomer, iso-lithocholylglycine. The specific stereochemical outcome (3α or 3β) depends on the specific HSDH enzyme involved. For instance, some mammalian 3α-hydroxysteroid dehydrogenases have been identified that can catalyze the reversible oxidation of 3α-hydroxysteroids. oup.com Furthermore, enzymatic reduction of 3-oxo bile acids has also been observed in human red blood cells, indicating that metabolic transformations can occur outside the liver and gut. nih.gov

Intracellular Fates and Interconversion with Related Bile Acids

Once inside hepatocytes, this compound and its deconjugated form can be channeled into several metabolic pathways. The primary fate is likely reduction of the 3-keto group, as described above. This interconversion with other bile acids is a dynamic process.

The balance between the oxidized (3-dehydro) and reduced (3-hydroxy) forms is influenced by the cellular redox state (the ratio of NAD(P)+ to NAD(P)H) and the activity of the relevant HSDHs. This interconversion can modulate the signaling properties of the bile acid pool, as different bile acid species have varying affinities for nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5. nih.govfrontiersin.org

The glycine conjugate can also be cleaved by hepatic enzymes, releasing free 3-dehydrolithocholic acid, which can then be re-conjugated with taurine or undergo other modifications before being secreted back into the bile. The continuous interconversion between this compound and other related bile acids within the enterohepatic circulation highlights the complexity of bile acid metabolism and its importance in maintaining homeostasis.

Molecular Interactions and Biological Mechanisms in Experimental Models

Interactions with Cellular Receptors and Signaling Pathways (e.g., FXR, TGR5) in in vitro Cell Culture Systems

The biological effects of bile acids are largely mediated by their interaction with specific cellular receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR):

FXR is a nuclear receptor that plays a pivotal role in bile acid homeostasis. nih.gov While direct studies on 3-Dehydrolithocholylglycine are limited, research on its unconjugated precursor, 3-oxo-lithocholic acid (3-oxo-LCA), provides significant insights. A recent study identified 3-oxo-LCA as a potent FXR agonist. wisc.edu In experimental models using colorectal cancer cells and organoids, 3-oxo-LCA was shown to restore FXR signaling. wisc.edu This activation of FXR by 3-oxo-LCA led to the transcriptional regulation of key apoptotic genes, ultimately inhibiting cancer cell proliferation. wisc.edu

Generally, the activation of FXR by bile acids leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov Furthermore, FXR activation influences lipid and glucose metabolism. nih.govfrontiersin.org Given that 3-oxo-LCA is an FXR agonist, it is plausible that its glycine (B1666218) conjugate, this compound, retains some of this activity. However, the addition of the glycine moiety could influence its binding affinity and subsequent receptor activation, a notion supported by findings that conjugated and unconjugated bile acids can exhibit different efficacies in activating FXR isoforms. nih.gov

Takeda G-protein-coupled receptor 5 (TGR5):

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). nih.govnih.govnih.gov This signaling cascade is involved in regulating energy homeostasis, inflammation, and cell proliferation. nih.govmdpi.comresearchgate.net TGR5 is known to be activated by a range of bile acids, including lithocholic acid and its conjugated forms. nih.govnih.gov While direct experimental data on the interaction between this compound and TGR5 is not currently available, the structural similarity to other TGR5 ligands suggests it may act as an agonist. The activation of TGR5 typically leads to downstream effects such as the inhibition of pro-inflammatory cytokine production in macrophages. researchgate.net

Table 1: Investigated Interactions of this compound and Related Compounds with Cellular Receptors

| Compound | Receptor | Experimental System | Observed Effect |

| 3-oxo-lithocholic acid | FXR | Colorectal cancer cells, organoids | Agonist; restored FXR signaling, inhibited cell proliferation. wisc.edu |

| Lithocholic acid | TGR5 | Mouse gallbladder tissue (ex vivo) | Agonist; increased cAMP concentrations, caused smooth muscle relaxation. nih.gov |

| General Bile Acids | FXR | Liver and intestinal cells | Activation leads to regulation of bile acid, lipid, and glucose metabolism. nih.govfrontiersin.org |

| General Bile Acids | TGR5 | Macrophages | Activation leads to inhibition of pro-inflammatory cytokine production. researchgate.net |

Modulation of Enzyme Activities by this compound in Cell-Free Assays

Cell-free assays provide a controlled environment to study the direct effects of compounds on specific enzyme activities, devoid of cellular uptake and metabolism complexities. While specific studies detailing the modulation of enzyme activities by this compound are scarce, the known metabolic pathways of related bile acids allow for postulation. The synthesis of this compound itself involves enzymatic reactions, specifically the oxidation of the 3-hydroxyl group of lithocholic acid followed by conjugation with glycine. nih.gov

In a broader context, bile acids are known to influence the activity of various enzymes. For instance, the activity of cholylglycine hydrolase, an enzyme that de-conjugates glycine from bile acids, is sensitive to modifications in the steroid ring system. Oxidation of the hydroxyl groups has been shown to reduce the enzyme's affinity for its substrate. nih.gov This suggests that the 3-dehydro group in this compound could influence its stability against enzymatic hydrolysis.

Influence on Lipid Emulsification and Micelle Formation in in vitro Systems

Bile acids are crucial for the digestion and absorption of dietary lipids through their ability to form micelles and emulsify fats. This process increases the surface area for pancreatic lipase (B570770) to act upon. The amphipathic nature of bile acids, with a hydrophobic steroid nucleus and a hydrophilic side chain, drives this function.

The glycine conjugation of this compound enhances its amphipathic properties, making it an effective emulsifying agent. The formation of mixed micelles with phospholipids (B1166683) is a key aspect of this process. nih.gov While direct studies on this compound are not available, the general principles of bile acid-mediated lipid emulsification apply. The efficiency of emulsification and micelle formation can be influenced by factors such as the concentration of the bile acid, the pH of the environment, and the presence of other lipids. elsevierpure.comnih.govmdpi.com The critical micelle concentration (CMC) is a key parameter, representing the concentration at which micelle formation begins. The structure of the bile acid, including the nature of its substituents, can affect the CMC.

Table 2: General Effects of Bile Acids on Lipid Interactions in vitro

| Process | Description | Key Factors |

| Lipid Emulsification | Dispersion of large fat globules into smaller droplets in an aqueous environment. | Bile acid concentration, pH, presence of other lipids. nih.govnih.gov |

| Micelle Formation | Spontaneous aggregation of bile acid molecules above the critical micelle concentration (CMC). | Bile acid structure, temperature, ionic strength of the solution. nih.govnih.gov |

Effects on Membrane Integrity and Permeability in Liposomal or Cellular Models

Liposomes, artificial vesicles composed of lipid bilayers, are widely used as model systems to study the interaction of molecules with cell membranes. nih.govnih.gov Bile acids, due to their detergent-like properties, can interact with and disrupt lipid membranes. This interaction is dependent on the concentration of the bile acid and the composition of the lipid membrane.

At low concentrations, bile acid monomers can insert into the lipid bilayer, potentially altering its fluidity and permeability. At concentrations above the CMC, bile acids can solubilize the membrane, leading to the formation of mixed micelles and complete disruption of the liposomal structure. The specific effects of this compound on membrane integrity have not been detailed in published literature. However, based on the behavior of other keto-bile acids and glycine conjugates, it is expected to exhibit membrane-perturbing properties. The extent of this activity would likely be influenced by the presence of the 3-keto group and the glycine conjugate, which affect its polarity and steric properties.

Investigation of Structure-Activity Relationships Regarding the 3-Dehydro and Glycine Conjugation

The biological activity of a bile acid is intimately linked to its chemical structure. The presence of a ketone group at the C-3 position and the conjugation with glycine are key structural features of this compound that dictate its interactions with biological targets.

The 3-Dehydro Group:

The oxidation of the 3α-hydroxyl group to a 3-keto group alters the stereochemistry and polarity of the A-ring of the steroid nucleus. Studies on the structure-activity relationship of bile acids for FXR activation have shown that modifications at this position can significantly impact agonist activity. elsevierpure.comnih.govresearchgate.net For instance, the presence of bulky substituents at the 3β-position can diminish FXR activation. nih.gov The 3-keto group of 3-oxo-LCA has been shown to be compatible with FXR agonism. wisc.edu

Glycine Conjugation:

Conjugation of the bile acid side chain with glycine (or taurine) increases its acidity and water solubility. This modification generally affects the bile acid's transport and metabolic stability. In the context of FXR activation, some studies suggest that unconjugated bile acids are more potent activators in certain cell systems, implying that conjugation can modulate activity. nih.gov The glycine conjugate of lithocholic acid is a known metabolite found in biological systems. hmdb.ca The synthesis of this compound has been established for its use as a reference compound in analytical methods, highlighting its relevance in bile acid research. nih.gov

Advanced Analytical Methodologies for Research Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of 3-Dehydrolithocholylglycine, enabling its separation from a complex mixture of other bile acids and endogenous compounds present in biological samples. The choice of chromatographic technique and detection method is critical for achieving the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bile acids, including their conjugated forms like this compound. The separation is typically achieved on reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid such as formic acid to improve peak shape. researchgate.netnih.gov

Diverse Detection Methods for HPLC:

UV-Vis Detection: While bile acids generally lack a strong chromophore for high-sensitivity UV detection at standard wavelengths, the carboxyl group allows for some absorbance at lower wavelengths, around 200-210 nm. researchgate.net However, the sensitivity might be insufficient for trace-level quantification in biological samples. The presence of the keto group in this compound may offer slightly different UV absorption characteristics compared to non-keto bile acids.

Fluorescence Detection (FLD): To enhance sensitivity and selectivity, derivatization of the carboxyl group of the bile acid with a fluorescent labeling reagent can be employed. This pre-chromatographic derivatization converts the non-fluorescent bile acid into a fluorescent derivative, allowing for highly sensitive detection.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for compounds that lack a UV chromophore, such as bile acids. utwente.nl The principle involves nebulizing the column eluent, evaporating the mobile phase, and detecting the light scattered by the non-volatile analyte particles. The response is proportional to the mass of the analyte. utwente.nlmdpi.com This makes ELSD a valuable tool for the analysis of a wide range of bile acids, including this compound, especially when standards for all compounds of interest are not available. utwente.nl

| HPLC Detection Method | Principle | Applicability to this compound |

| UV-Vis Detection | Measures the absorption of ultraviolet or visible light by the analyte. | Limited sensitivity due to the weak chromophore of bile acids. The keto group may provide some specific absorbance. |

| Fluorescence Detection (FLD) | Detects fluorescent compounds. Requires derivatization of the non-fluorescent bile acid with a fluorescent tag. | Offers high sensitivity and selectivity after derivatization of the glycine (B1666218) moiety's carboxyl group. |

| Evaporative Light Scattering Detection (ELSD) | Detects non-volatile analytes by measuring light scattered from particles after solvent evaporation. | Universal detection method suitable for this compound, which is non-volatile. Useful for gradient elution. utwente.nlmdpi.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, bile acids, including this compound, are non-volatile due to their polar functional groups (carboxyl and hydroxyl/keto groups). Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to convert the non-volatile bile acids into volatile derivatives. nih.gov

Common derivatization procedures for bile acids include:

Silylation: This is a widely used technique where active hydrogens in the molecule (from carboxyl and hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. unina.itbrjac.com.br Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. brjac.com.br

Alkylation/Acylation: The carboxyl group can be esterified (e.g., methylation), and the hydroxyl/keto groups can be acylated to increase volatility.

After derivatization, the volatile bile acid derivatives are separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and generates mass spectra that can be used for structural confirmation by comparing them to spectral libraries.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity, specificity, and the ability to provide detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of bile acids in biological fluids such as plasma, serum, and urine. mdpi.comthermofisher.comnih.govpharmjournal.ru This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the bile acids are separated by HPLC and then introduced into the mass spectrometer. The molecules are ionized, most commonly using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification even at very low concentrations in complex biological matrices. researchgate.netlcms.czforensicrti.orggoogle.com

Key Parameters for LC-MS/MS Analysis of this compound:

| Parameter | Description | Typical Values/Considerations |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used. Can be operated in positive or negative ion mode. | Negative ion mode is often preferred for bile acids due to the presence of the acidic carboxyl group. |

| Precursor Ion [M-H]⁻ | The deprotonated molecule of this compound. | The exact mass would be calculated based on its molecular formula (C26H41NO4). |

| Product Ions | Specific fragments generated from the precursor ion upon collision-induced dissociation. | Fragments related to the loss of the glycine moiety or water are common for conjugated bile acids. |

| MRM Transitions | The specific precursor-to-product ion transitions monitored for quantification and confirmation. | A primary transition is used for quantification, and a secondary transition is used for confirmation. |

Tandem Mass Spectrometry Approaches for Isomer Differentiation

A significant challenge in bile acid analysis is the differentiation of isomers, which have the same mass but differ in their stereochemistry or the position of functional groups. Tandem mass spectrometry (MS/MS) plays a crucial role in distinguishing between these isomers. By carefully optimizing the collision energy, different fragmentation patterns can be induced for different isomers, allowing for their specific detection and quantification. While this compound itself may have fewer isomers of the same mass compared to hydroxylated bile acids, MS/MS is still vital to differentiate it from other isobaric compounds that might be present in a biological sample.

Immunoanalytical Techniques in Research Settings

Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and its target antigen. researchgate.netabbexa.com These methods can offer high sensitivity and throughput for the quantification of specific molecules in biological samples. researchgate.netabbexa.com

For this compound, a specific ELISA would require the development of monoclonal or polyclonal antibodies that recognize its unique structure, particularly the 3-keto group and the glycine conjugate. The development of such a specific immunoassay can be challenging due to the small size of the molecule (requiring it to be conjugated to a larger carrier protein to elicit an immune response) and the potential for cross-reactivity with other structurally similar bile acids. researchgate.net

Currently, commercially available immunoassays for bile acids are generally targeted towards total bile acids or major primary bile acids like cholic acid and chenodeoxycholic acid. cellbiolabs.comcellbiolabs.com While an immunoassay highly specific for this compound is not widely reported, the principle of competitive ELISA is a viable approach for its quantification in a research setting, provided a specific antibody can be generated. In such an assay, unlabeled this compound in the sample competes with a labeled form of the compound for binding to a limited amount of antibody. The amount of bound labeled compound is inversely proportional to the concentration of the unlabeled compound in the sample.

Challenges in Immunoassay Development for this compound:

Antibody Specificity: Generating an antibody that can distinguish this compound from other bile acids, especially lithocholic acid and its other conjugates, is a major hurdle.

Cross-reactivity: The developed antibody must be rigorously tested for cross-reactivity with a panel of other bile acids to ensure the accuracy of the measurements. researchgate.netresearchgate.net

Assay Validation: The immunoassay would require thorough validation, including assessment of its sensitivity, specificity, accuracy, and precision.

Radioimmunoassay (RIA) for High-Sensitivity Quantification

Radioimmunoassay (RIA) is a highly sensitive and specific immunological technique that can be employed for the quantification of this compound, particularly at very low concentrations. diasource-diagnostics.com The principle of RIA is based on the competition between a radiolabeled form of the antigen (e.g., ³H- or ¹²⁵I-labeled this compound) and the unlabeled antigen in the sample for a limited number of antibody binding sites. diasource-diagnostics.comnih.gov

The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled antigen in the sample. By constructing a standard curve with known concentrations of unlabeled this compound, the concentration in unknown samples can be determined. A significant advantage of RIA is its exceptional sensitivity, often allowing for measurements in the picomolar range. diasource-diagnostics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for a complete assignment of the chemical structure. nih.gov

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between atoms and further confirm the structure.

Beyond structural confirmation, NMR can be utilized for conformational studies of this compound in solution. By analyzing nuclear Overhauser effects (NOEs) and coupling constants, it is possible to gain insights into the three-dimensional shape of the molecule and its flexibility. This information is valuable for understanding its interaction with biological receptors and enzymes.

Spectroscopic Methods (e.g., IR, UV-Vis) for Purity and Identity Verification in Research Samples

In research settings, spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used for the rapid verification of the identity and purity of this compound samples.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups, such as the carbonyl groups of the ketone and the amide, the N-H bond of the amide, and the C-H bonds of the steroid nucleus. This "fingerprint" spectrum can be compared to a reference standard to confirm the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantitative analysis and purity assessment, particularly for compounds with a chromophore. ejournal.by The ketone group at the 3-position of the steroid nucleus in this compound will result in a characteristic UV absorbance. The purity of a sample can be estimated by measuring its absorbance at a specific wavelength and comparing it to the known molar absorptivity of the pure compound, according to the Beer-Lambert law.

Application As a Biochemical Probe and Research Tool

Use in the Development of Immunoassays for Steroid and Bile Acid Research

While direct evidence for the use of 3-Dehydrolithocholylglycine in the development of specific immunoassays is not extensively documented in publicly available research, its structural characteristics make it a prime candidate for such applications. Immunoassays for small molecules like bile acids typically rely on the production of antibodies that can specifically recognize and bind to the target analyte. For a small molecule like this compound to elicit an immune response and generate specific antibodies, it would first need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process, which renders the small molecule (now a hapten) immunogenic, is a standard and well-established technique in immunology.

The resulting antibodies could then be utilized to develop various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA). An ELISA for this compound would offer a sensitive and high-throughput method for its detection and quantification in biological samples. Such an assay would be invaluable for studies investigating the metabolic pathways involving 3-oxo bile acids and for clinical diagnostics where altered levels of this metabolite might be indicative of specific physiological or pathological states. The development of such an immunoassay would follow established protocols, including antibody screening and characterization to ensure high specificity and minimal cross-reactivity with other structurally similar bile acids.

Application in Antibody Production for Basic Scientific Inquiry

The synthesis of this compound provides the essential starting material for the production of specific antibodies that can be used in a wide range of basic scientific inquiries. By coupling this compound to a carrier protein, researchers can immunize animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies.

These antibodies serve as powerful research reagents for:

Immunohistochemistry (IHC): To visualize the localization of this compound within tissues and cells, providing insights into its sites of production, metabolism, and action.

Western Blotting: To detect and quantify this compound-protein conjugates, if any, or to validate the specificity of the antibody.

Immunoprecipitation (IP): To isolate this compound and any interacting molecules from complex biological mixtures, helping to identify novel binding partners and metabolic enzymes.

The availability of antibodies specific to this compound would significantly advance our understanding of the biological roles of 3-keto bile acids, which are often intermediates in bile acid metabolism but whose specific functions are not yet fully elucidated.

Utility in Comparative Studies of Bile Acid Metabolism and Signaling in Different Species or Models

Significant species-specific differences exist in the pathways of bile acid synthesis and metabolism. These variations can have profound implications for understanding physiology and disease, as well as for the translation of findings from animal models to humans. This compound can serve as a valuable tool in comparative studies to probe these differences.

By administering this compound to different animal models or to in vitro systems derived from various species (e.g., liver microsomes or hepatocytes), researchers can investigate:

Species-Specific Enzyme Kinetics: The rate and stereospecificity of the reduction of the 3-keto group can be compared across species, revealing differences in the activity of relevant enzymes such as 3α- and 3β-hydroxysteroid dehydrogenases.

Differential Metabolic Fates: The subsequent metabolic transformations of this compound can be traced to identify unique metabolic pathways present in different species.

Signaling Pathway Activation: The ability of this compound to activate or inhibit bile acid-responsive signaling pathways, such as those mediated by the farnesoid X receptor (FXR) or the G protein-coupled bile acid receptor 1 (TGR5), can be assessed in cells from different species to understand the evolution of bile acid signaling.

Such comparative studies are crucial for selecting appropriate animal models for studying human diseases related to bile acid metabolism and for interpreting the results obtained from these models.

Development of Standard Reference Materials for Analytical Chemistry Research

A pivotal and well-documented application of this compound is its use as a standard reference material in analytical chemistry. The synthesis of the glycine (B1666218) conjugates of the 3-oxo-derivatives of several bile acids, including lithocholic acid, was undertaken to produce high-purity compounds for use as reference standards. nih.gov

These reference materials are essential for the accurate quantification of these metabolites in biological samples such as bile and fecal matter using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The availability of a pure, well-characterized standard of this compound allows for:

Method Validation: Ensuring the accuracy, precision, and linearity of analytical methods developed for the detection of 3-oxo-conjugated bile acids.

Calibration: Creating calibration curves to enable the precise quantification of the analyte in unknown samples.

Quality Control: Serving as a quality control standard to monitor the performance of analytical instruments and procedures over time.

The synthesis of this compound for this purpose involved a reaction sequence of oxidation followed by a conjugation step, yielding a final product of high purity. nih.gov The structural identity and purity of the synthesized compound were confirmed using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov

| Application | Description | Key Techniques |

| Immunoassay Development | Use as a hapten to produce antibodies for sensitive and specific detection. | ELISA, RIA |

| Antibody Production | Generation of polyclonal and monoclonal antibodies for research. | IHC, Western Blotting, IP |

| Comparative Metabolism | A probe to study species differences in bile acid metabolic pathways. | In vivo animal studies, In vitro cell/tissue culture |

| Reference Standard | A high-purity standard for analytical method development and validation. | HPLC, Mass Spectrometry |

Future Research Directions and Unexplored Avenues

Investigation of Novel Enzymatic Pathways Modifying 3-Dehydrolithocholylglycine

The formation of this compound involves the oxidation of the 3α-hydroxyl group of its precursor, lithocholylglycine, a reaction catalyzed by hydroxysteroid dehydrogenases (HSDHs). However, the subsequent metabolic transformations of the 3-oxo moiety are a significant knowledge gap. Future research should focus on identifying and characterizing the enzymes responsible for its downstream metabolism.

Potential enzymatic modifications to be investigated include:

Stereospecific Reduction: Identifying novel host or microbial HSDHs that can reduce the 3-oxo group is a primary objective. It is crucial to determine if this reduction is stereospecific, potentially leading back to lithocholylglycine (3α-hydroxyl) or to its stereoisomer, iso-lithocholylglycine (3β-hydroxyl). Enzymes such as 3α-hydroxysteroid dehydrogenase and microbial 3β-HSDHs are key candidates. nih.govjci.org

Further Oxidation and Ring Modification: Research could explore whether other enzymatic pathways can act on the steroid nucleus. While less common, the potential for further oxidation or ring cleavage by specific microbial enzymes cannot be discounted and represents a novel area of investigation.

Deconjugation Dynamics: The substrate specificity of bile salt hydrolases (BSHs), the enzymes responsible for deconjugation, towards keto-bile acid conjugates is not well understood. epistem.co.uk Investigating the efficiency of BSHs from various gut bacteria in cleaving the glycine (B1666218) moiety from this compound is essential. This would clarify whether it is primarily deconjugated to 3-Dehydrolithocholic acid before further modification or if the glycine conjugate persists and undergoes other transformations first.

Exploration of Previously Undescribed Molecular Targets and Signaling Networks

Bile acids are now recognized as critical signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating metabolism and inflammation. nih.govbohrium.com While the signaling properties of primary and common secondary bile acids have been studied, the specific targets of keto-bile acids like this compound are largely unknown.

Future exploration in this area should include:

Known Bile Acid Receptors: The interaction of this compound with established bile acid receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5) requires systematic evaluation. mdpi.com The presence of the 3-oxo group instead of a 3α-hydroxyl group could significantly alter binding affinity and functional activity, potentially making it a selective agonist, antagonist, or biased ligand for these receptors. nih.govresearchgate.net For instance, lithocholic acid (LCA) is a known potent TGR5 agonist and also activates FXR and the Vitamin D Receptor (VDR). nih.govplos.org The modification at the C-3 position could unveil a unique receptor interaction profile.

Orphan Nuclear Receptors: A systematic screening against a panel of orphan nuclear receptors could reveal previously unknown targets. The unique chemical structure of this compound may allow it to bind to receptors not typically associated with bile acid signaling, uncovering novel regulatory pathways.

Cellular Signaling Cascades: Upon identification of a molecular target, downstream signaling pathways must be elucidated. This involves investigating effects on common signaling intermediates like cAMP and key transcriptional regulators to understand how the compound influences cellular function, such as inflammation and metabolic control. nih.gov Secondary bile acids are known to modulate key inflammatory pathways, and the specific impact of this keto-bile acid is a promising research avenue. mdpi.com

Development of Advanced Synthetic Analogs for Mechanistic Elucidation

The chemical synthesis of analogs of this compound is a powerful strategy to dissect its structure-activity relationships and to develop tools for studying its biological functions. nih.govfrontiersin.org By systematically modifying its structure, researchers can identify the chemical features crucial for its interaction with enzymes and receptors.

Key synthetic strategies and their applications are outlined in the table below:

| Analog Type | Modification Strategy | Research Application | Potential Outcome |

| Stereoisomers | Reduction of the 3-oxo group to create 3α-OH and 3β-OH variants. | Determine the biological relevance of the keto group versus hydroxyl stereochemistry. | Elucidate whether the biological activity is specific to the keto form or its reduced metabolites. |

| Steroid Core Analogs | Addition of hydroxyl or alkyl groups at other positions (e.g., C-6, C-7) on the steroid nucleus. acs.org | Probe the binding pocket requirements of its molecular targets. | Identify analogs with increased potency or selectivity for a specific receptor. |

| Side-Chain Modified Analogs | Replace the glycine moiety with other amino acids (e.g., taurine (B1682933), alanine) or modify the side-chain length. nih.gov | Investigate the role of the amino acid conjugate in receptor binding and enzymatic processing. | Understand the importance of the glycine conjugate for biological activity and metabolic stability. |

| Labeled Analogs | Incorporate stable isotopes (e.g., ¹³C, ²H) or a radiolabel (e.g., ³H, ¹⁴C). | Facilitate tracking and quantification in metabolic studies (e.g., mass spectrometry, radioactivity assays). | Enable precise mapping of its metabolic fate and distribution in biological systems. |

These synthetic efforts will be crucial for confirming biological targets and for developing potential therapeutic agents based on the this compound scaffold.

Integration with Omics Technologies (e.g., Metabolomics, Lipidomics) for Systems-Level Understanding

To comprehend the full biological impact of this compound, a systems-level approach is necessary. Omics technologies, particularly metabolomics and lipidomics, offer powerful tools to capture the global changes induced by this compound in a biological system. acs.orgnih.gov

Targeted and Untargeted Metabolomics: The application of targeted metabolomics can precisely quantify the levels of this compound and its predicted metabolites within the broader bile acid pool in various biological samples (e.g., serum, feces, tissue). nih.govnih.gov Untargeted metabolomics can be employed in a discovery-based approach to identify novel, unexpected downstream metabolites and to map the broader metabolic perturbations caused by its presence. consensus.app This could reveal its influence on pathways far beyond bile acid metabolism.

Lipidomics: Bile acids play a central role in regulating lipid and glucose homeostasis. researchgate.net Lipidomics studies can provide a detailed profile of how this compound affects the composition of cellular lipids, including phospholipids (B1166683), sphingolipids, and ceramides. nih.govnih.gov Such analyses could uncover specific effects on membrane composition or the generation of lipid-based second messengers, linking the compound to cellular functions like signal transduction and membrane integrity.

By integrating data from these omics platforms, researchers can construct a comprehensive picture of the compound's mechanism of action and its role in health and disease.

Role in Microbiome-Host Interactions Beyond Simple Deconjugation in Research Models

The gut microbiota is the primary catalyst for the conversion of primary bile acids into a diverse array of secondary bile acids, including keto-intermediates. nih.govfrontiersin.org The role of this compound likely extends beyond being a simple metabolic intermediate.

Future research should investigate its potential as a signaling molecule within the gut ecosystem:

Direct Immunomodulatory Effects: Secondary bile acids are known to have potent immunomodulatory effects, directly interacting with immune cells in the gut mucosa. nih.govresearchgate.netresearchgate.net It is critical to study the direct effects of this compound on host immune cells, such as macrophages, dendritic cells, and T cells. frontiersin.org This could reveal a specific role in regulating gut inflammation, distinct from its parent compound, lithocholic acid.

Understanding these complex interactions will be vital to defining the complete physiological and pathophysiological significance of this microbially-modified host metabolite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。